2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including acetylation, esterification, and ester interchange, utilizing primary compounds like 3-fluoro-4-cyanophenol and reactions with chloroacetyl methylamine. Conditions such as reaction temperature and time, and the mole ratio of reactants, significantly influence the yield and efficiency of these syntheses (Yang Man-li, 2008); (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of related acetamide compounds is characterized using techniques like IR, MS, and 1H NMR spectroscopy. Structural elucidation reveals the presence of specific functional groups and the molecular geometry, which is crucial for understanding the compound's reactivity and interactions (Mahmoud Arafat et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives typically include acetylation, reaction with sulfuryl chloride, and interactions with various reagents to form novel compounds. These reactions are influenced by factors such as reaction temperature, time, and the mole ratio of reactants, leading to different yields and products (He Xiang-qi, 2007).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, boiling points, and solubility, are determined through experimental measurements. These properties are essential for identifying the compound and predicting its behavior in different environments (B. Latli, J. Casida, 1995).
Chemical Properties Analysis
Chemical properties, including reactivity with various chemicals, stability under different conditions, and the compound's ability to undergo specific reactions, are critical for understanding its potential applications and interactions with other substances. Studies often focus on the synthesis routes and the mechanisms underlying the formation of acetamide derivatives (Z. Zhong-cheng, Shu Wan-yin, 2002).
Mechanism of Action
While the mechanism of action for “2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide” is not explicitly stated, it’s worth noting that the (4-chloro-2-methylphenoxy) acetic acid (MCPA) herbicide, which shares a similar structure, belongs to the group of synthetic auxins, also known as growth regulators .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-14(18)4-7-16(12)22-11-17(21)20-15-5-2-13(3-6-15)8-9-19/h2-7,10H,8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSWFOOSPCGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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